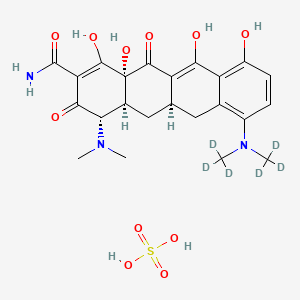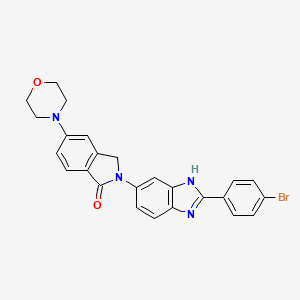
Cdk-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk-IN-11 is a potent inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinases are a family of protein kinases involved in regulating the cell cycle. CDK9, in particular, plays a crucial role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 can lead to the suppression of transcription and has potential therapeutic applications in cancer treatment .
Méthodes De Préparation
The synthesis of Cdk-IN-11 involves several steps, starting with the preparation of the core heterocyclic structure. The synthetic route typically includes the following steps:
Formation of the core heterocycle: This involves the cyclization of appropriate starting materials under specific conditions to form the core heterocyclic structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Cdk-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cdk-IN-11 has several scientific research applications, including:
Cancer Research: As a CDK9 inhibitor, this compound is used to study the role of CDK9 in cancer cell proliferation and survival.
Transcriptional Regulation Studies: This compound is used to investigate the mechanisms of transcriptional regulation by CDK9 and its role in gene expression.
Drug Development: This compound serves as a lead compound for the development of new CDK9 inhibitors with improved potency and selectivity.
Mécanisme D'action
Cdk-IN-11 exerts its effects by binding to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the suppression of transcription. The molecular targets and pathways involved include the CDK9-cyclin T complex and the transcriptional machinery .
Comparaison Avec Des Composés Similaires
Cdk-IN-11 is unique among CDK inhibitors due to its high selectivity for CDK9. Similar compounds include:
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs but has significant toxicity.
Roscovitine: Another pan-CDK inhibitor with a broader spectrum of activity.
Dinaciclib: A second-generation CDK inhibitor with improved selectivity and potency.
This compound stands out due to its specific inhibition of CDK9, making it a valuable tool for studying the role of CDK9 in various biological processes and for developing targeted cancer therapies .
Propriétés
Formule moléculaire |
C25H21BrN4O2 |
|---|---|
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
2-[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-5-morpholin-4-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C25H21BrN4O2/c26-18-3-1-16(2-4-18)24-27-22-8-6-20(14-23(22)28-24)30-15-17-13-19(5-7-21(17)25(30)31)29-9-11-32-12-10-29/h1-8,13-14H,9-12,15H2,(H,27,28) |
Clé InChI |
QJTVIYLRDQROJD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC3=C(C=C2)C(=O)N(C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


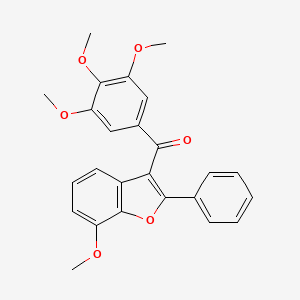
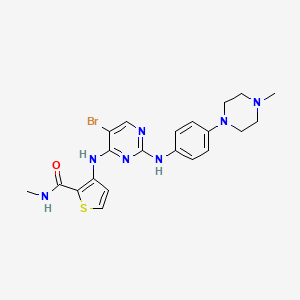
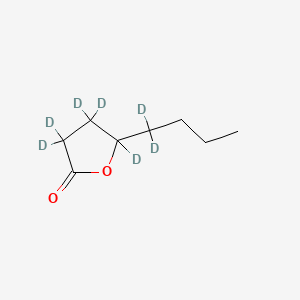
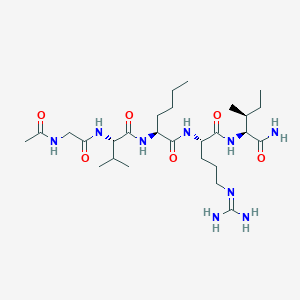
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
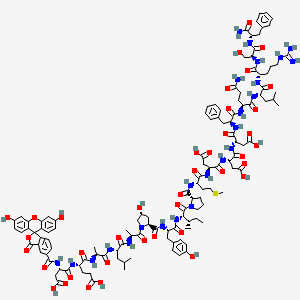

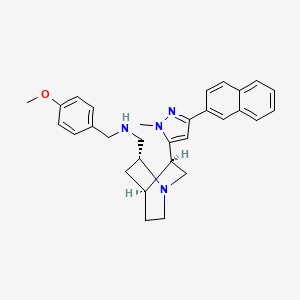
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
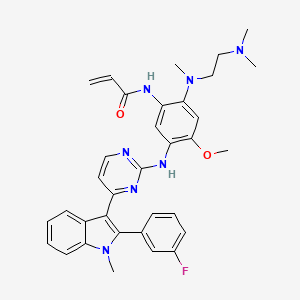
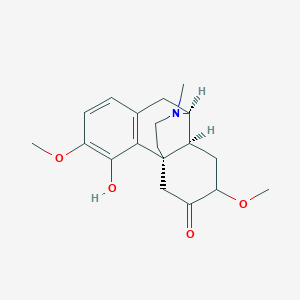
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
